Regioisomeric Differentiation: Target Compound vs. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide
The target compound (CAS 2034291-02-4) differs from its closest regioisomer, N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide (CAS 2309307-81-9), in both pyrazole connectivity (1-methylpyrazol-4-yl vs. 2-methylpyrazol-3-yl) and pyridine attachment point (pyridin-3-yl vs. pyridin-4-yl). While both share the identical molecular formula C18H18N4OS and molecular weight 338.43, the distinct substitution patterns are expected to yield divergent kinase selectivity profiles based on structure-activity relationship (SAR) data from analogous pyrazole-carboxamide series [1]. In reported kinase assays for closely related pyridyl-pyrazole benzamides, positional isomers have shown IC50 differences exceeding 10-fold against specific kinase targets (e.g., TGF-β type 1 receptor) [2].
| Evidence Dimension | Regioisomeric structure and target engagement potential |
|---|---|
| Target Compound Data | 1-methylpyrazol-4-yl at pyridine C2; methylene at pyridine C3; ortho-SCH3 benzamide |
| Comparator Or Baseline | 2-methylpyrazol-3-yl at pyrazole N2; pyridin-4-yl at pyrazole C5; ortho-SCH3 benzamide (CAS 2309307-81-9) |
| Quantified Difference | Positional isomerism; quantitative activity data not publicly available for this pair |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES analysis |
Why This Matters
Researchers screening pyrazole-pyridine benzamide libraries require precise regioisomeric identity to ensure SAR reproducibility and target-specific activity.
- [1] Lundbeck A/S. Pyrazole and thiazole P2X7 receptor modulators. Patent IL-202499-A, 2017. View Source
- [2] Bioorg. Med. Chem. Lett. 20(14):4228-4232 (2010). Synthesis and biological evaluation of 2-pyridyl-substituted pyrazoles and imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. View Source
